2-(2,3-Dichlorophenyl)-6-fluorobenzoic acid
Description
General Context of Halogenated Benzoic Acid Derivatives in Contemporary Chemical Research
Halogenated benzoic acid derivatives are cornerstone intermediates in modern chemical research and industrial synthesis. The incorporation of halogen atoms—fluorine, chlorine, bromine, and iodine—into the benzoic acid scaffold profoundly influences the molecule's physicochemical properties, such as acidity, lipophilicity, and metabolic stability. namiki-s.co.jp These modifications are critical in the field of drug discovery, where halogenation is a widely employed strategy to enhance the efficacy and pharmacokinetic profile of therapeutic agents. mdpi.com In 2021 alone, the U.S. Food and Drug Administration (FDA) approved 14 new halogen-containing chemical entities for clinical use, underscoring the continued importance of halogens in medicinal chemistry. mdpi.com
The strategic placement of halogens can lead to specific, beneficial interactions with biological targets. Heavier halogens like chlorine, bromine, and iodine can participate in "halogen bonding," a type of noncovalent interaction where the halogen atom acts as an electron acceptor, which can be crucial for ligand-protein binding. acs.org Fluorine, while generally not forming halogen bonds, offers unique properties due to its small size and high electronegativity, often improving metabolic stability and binding affinity.
These compounds are not only integral to pharmaceuticals but also serve as key precursors in the synthesis of agrochemicals and advanced materials. nbinno.com For instance, halogenated benzoic acids are used to create novel liquid crystals and ligands for metal-organic frameworks (MOFs), where the halogen substituents impart specific electronic and structural properties. nbinno.com The versatility and impact of these derivatives ensure their continued prominence in synthetic chemistry.
| Compound Example | CAS Number | Application Area |
| 2-Chloro-6-fluorobenzoic acid | 434-75-3 | Pharmaceutical intermediate, materials science. nbinno.com |
| 2-Amino-3-fluorobenzoic acid | N/A | Intermediate for anti-inflammatory agents and other therapeutics. orgsyn.org |
| 3-Fluorobenzoic acid | 455-38-9 | Chemical synthesis and research. nih.gov |
| 2,3-Dichlorobenzoic acid | 50-45-3 | Intermediate in chemical synthesis. chemicalbook.com |
| 2-Amino-6-fluorobenzoic acid | 434-76-4 | Precursor for potential atypical antipsychotic agents. sigmaaldrich.com |
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Academic Significance of Substituted Biarylacarboxylic Acid Scaffolds
The substituted biarylacarboxylic acid scaffold is a privileged structure in medicinal chemistry. The "biaryl" motif, consisting of two directly connected aromatic rings, provides a rigid, well-defined three-dimensional architecture. This framework allows chemists to precisely position various functional groups in space to optimize interactions with the binding sites of proteins and other biological macromolecules. The conformational restriction imposed by the biaryl core can lead to enhanced binding affinity and selectivity for a specific target.
The carboxylic acid group is a key functional moiety, often acting as a pharmacophore. It is a versatile hydrogen bond donor and acceptor and can exist as a carboxylate anion at physiological pH, enabling it to form strong ionic interactions (salt bridges) with positively charged residues, such as arginine or lysine, in a protein's active site. This interaction often serves as a critical anchor point for a drug molecule.
The combination of a biaryl core with a carboxylic acid functional group creates a powerful platform for designing enzyme inhibitors, receptor antagonists, and other therapeutic agents. The structure allows for systematic modifications—altering the substitution pattern on either ring or changing the relative angle between the rings—to fine-tune the molecule's biological activity and properties. While broad reviews on this specific scaffold are not abundant, its components are fundamental to drug design, and numerous approved drugs and clinical candidates incorporate either a biaryl or a carboxylic acid moiety to achieve their therapeutic effect.
Overview of Research Trajectories and Current Knowledge Gaps Pertaining to 2-(2,3-Dichlorophenyl)-6-fluorobenzoic acid
Despite the clear academic and industrial interest in both halogenated benzoic acids and biarylacarboxylic acid scaffolds, a thorough review of scientific literature and chemical databases reveals a significant knowledge gap concerning the specific compound This compound . There are no prominent research articles detailing its synthesis, characterization, or evaluation for any specific application.
This lack of information is, in itself, a notable finding. It suggests that this particular isomer may be a novel chemical entity or a niche intermediate that has not yet been explored in depth in a public-facing research context.
However, the existence and commercial availability of a closely related positional isomer, 3-(2,3-Dichlorophenyl)-2-fluorobenzoic acid , indicates that this class of molecules is synthetically accessible and of interest to the chemical community. a2bchem.com The properties of this known isomer provide a reference point for the potential characteristics of the target compound.
Table of Properties for the Related Isomer: 3-(2,3-Dichlorophenyl)-2-fluorobenzoic acid
| Property | Value |
|---|---|
| CAS Number | 1361743-31-8 |
| Molecular Formula | C₁₃H₇Cl₂FO₂ |
| Molecular Weight | 285.10 g/mol |
| MDL Number | MFCD25441743 |
Data sourced from a commercial supplier and chemical database. a2bchem.com
Given the established importance of related structural motifs, a potential research trajectory for this compound would involve its synthesis, likely via a cross-coupling reaction (e.g., Suzuki or Stille coupling) between derivatives of 2,3-dichlorobenzene and 6-fluorobenzoic acid. Following synthesis and full characterization, the compound could be screened for a wide range of biological activities, particularly in areas where halogenated biaryls have shown promise, such as oncology, inflammation, and infectious diseases. The current absence of data represents an opportunity for new research to explore the properties and potential applications of this specific molecular architecture.
Structure
3D Structure
Properties
IUPAC Name |
2-(2,3-dichlorophenyl)-6-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2FO2/c14-9-5-1-4-8(12(9)15)7-3-2-6-10(16)11(7)13(17)18/h1-6H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLJDRQLAFZEGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)O)C2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30691187 | |
| Record name | 2',3'-Dichloro-3-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261892-91-4 | |
| Record name | 2',3'-Dichloro-3-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 2,3 Dichlorophenyl 6 Fluorobenzoic Acid: Design and Execution
Foundational Synthetic Strategies and Historical Context
The historical synthesis of biaryl compounds relied on methods that, while foundational, were often limited by harsh conditions and low efficiency. These early approaches laid the groundwork for the development of more sophisticated and milder techniques.
Traditional Multi-step Approaches
Before the widespread adoption of transition metal catalysis, the synthesis of polysubstituted biaryls like 2-(2,3-dichlorophenyl)-6-fluorobenzoic acid would have necessitated a lengthy, linear sequence of reactions. A plausible traditional route would involve the separate synthesis of the two aromatic fragments, followed by a forceful coupling step.
For instance, the synthesis could begin with the functionalization of benzene (B151609) or other simple aromatic precursors through classical electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The carboxylic acid and fluoro substituents would likely be installed via diazotization of an amino group, followed by a Sandmeyer or Schiemann reaction, respectively.
Challenges and Limitations of Established Routes
Furthermore, many classical reactions employ harsh conditions, such as high temperatures, strong acids or bases, and stoichiometric amounts of reactive metals. researchgate.net These conditions are often incompatible with sensitive functional groups, necessitating protective group strategies that add to the step count and complexity of the synthesis. The regioselectivity of classical electrophilic substitution reactions can also be difficult to control on highly substituted rings, often leading to mixtures of isomers that require tedious purification. patsnap.com The generation of substantial amounts of chemical waste is another significant drawback of these older methods, making them less environmentally benign. researchgate.net
Advanced Catalytic Approaches in Biaryl Coupling
The advent of transition metal-catalyzed cross-coupling reactions revolutionized the synthesis of biaryl compounds, offering milder conditions, higher yields, and broader functional group compatibility compared to traditional methods.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Variants)
The Suzuki-Miyaura cross-coupling reaction is arguably the most powerful and versatile method for constructing C-C bonds between aromatic rings. mdpi.comresearchgate.net This reaction typically involves the coupling of an aryl boronic acid or ester with an aryl halide or triflate, catalyzed by a palladium(0) complex. For the synthesis of this compound, this would involve coupling a derivative of 2,3-dichlorobenzene with a derivative of 6-fluorobenzoic acid.
The reaction's success hinges on the careful selection of the catalyst, ligand, base, and solvent. A variety of palladium sources, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), can be used. Phosphine (B1218219) ligands are crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The choice of base, such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or cesium fluoride (B91410) (CsF), is critical for activating the boronic acid component. nih.gov The reaction is often carried out in solvents like toluene, tetrahydrofuran (B95107) (THF), or aqueous mixtures. mdpi.com
| Catalyst System | Base | Solvent | Temperature (°C) | Yield | Reference |
| Pd(OAc)₂ / PPh₃ | KF | THF | 23 | High | thieme-connect.de |
| Pd(OAc)₂ | Na₂CO₃ | H₂O / Toluene | 120 | Good | thieme-connect.de |
| Pd-NHC complex | KOt-Bu | Toluene | 80 | 60% | thieme-connect.de |
| Pd/Cu Nanocolloid | - | - | - | Quantitative | thieme-connect.de |
| Pd(dppf)Cl₂ | - | - | 65-100 | 5-89% | claremont.edu |
This table represents typical conditions for Suzuki-Miyaura reactions of fluorinated aromatics and is illustrative for the synthesis of the target compound.
The Suzuki-Miyaura reaction is renowned for its mild conditions and tolerance of a wide array of functional groups, which often eliminates the need for protecting groups. mdpi.comclaremont.edu
Copper- and Other Transition Metal-Catalyzed Syntheses
While palladium catalysis dominates the field of biaryl synthesis, copper-catalyzed couplings, modern variants of the classical Ullmann reaction, remain relevant and offer certain advantages, such as lower catalyst cost. orgchemres.org Modern protocols for copper-catalyzed C-C bond formation often utilize ligands to solubilize the copper salt and facilitate the reaction at lower temperatures than the traditional, ligand-less Ullmann reaction. These reactions can be particularly useful for specific substrate combinations where palladium catalysts may be less effective.
Copper-catalyzed amination of halobenzoic acids, a related transformation, has been well-developed and demonstrates the utility of copper in forming bonds to aryl halides. nih.govorganic-chemistry.orgresearchgate.net The principles of these C-N coupling reactions can be extended to C-C bond formation. Typically, a copper(I) salt, such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O), is used in combination with a base like potassium carbonate in a polar aprotic solvent. nih.gov While often requiring higher temperatures than palladium-catalyzed reactions, these methods provide a cost-effective alternative for industrial-scale synthesis. orgchemres.org Other transition metals like nickel and rhodium have also been explored for biaryl coupling, but palladium and copper remain the most widely employed. google.com
Regioselective Aromatic Functionalization Techniques
The successful synthesis of a complex molecule like this compound via cross-coupling is critically dependent on the ability to prepare the necessary precursors with precise regiochemistry. Regioselective functionalization techniques are therefore essential for introducing substituents at the correct positions on the aromatic rings.
One of the most powerful strategies for achieving regiocontrol is directed ortho-metalation (DoM). In this approach, a functional group already present on the aromatic ring, known as a directed metalation group (DMG), directs a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho-position. The resulting organometallic intermediate can then be trapped with an electrophile to install a new substituent with high regioselectivity. For example, a carboxylic acid or a related group can direct the introduction of a halogen or a boronic ester group ortho to it.
Sterically hindered metal-amide bases can also be employed for highly regioselective metalation, allowing for functionalization even on challenging substrates. nih.gov This method provides a versatile tool for synthesizing intricately substituted aromatic compounds that are key intermediates in the synthesis of bioactive molecules. nih.gov The strategic use of blocking groups and a deep understanding of the electronic and steric effects of existing substituents in electrophilic aromatic substitution reactions are also crucial for controlling the position of incoming functional groups. These techniques are fundamental to the efficient and controlled construction of the highly substituted building blocks required for the synthesis of this compound.
Directed ortho-Metalation and Related Strategies
Directed ortho-metalation (DoM) is a powerful and widely used strategy for the regioselective functionalization of aromatic compounds. organic-chemistry.orgbaranlab.org This method relies on the presence of a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium reagent, typically an alkyllithium, facilitating deprotonation at the adjacent ortho position. organic-chemistry.orgbaranlab.org The resulting aryllithium intermediate can then be trapped with a variety of electrophiles to introduce a wide range of substituents. organic-chemistry.org
In the context of synthesizing polychlorinated biphenyls (PCBs) and related structures, a combination of DoM with Suzuki-Miyaura cross-coupling has proven to be a highly effective strategy for the regiospecific construction of these molecules. nih.gov This combined approach allows for the iterative and controlled introduction of substituents, leading to the synthesis of specific isomers in high purity. nih.gov
The general mechanism of DoM involves the coordination of the organolithium reagent to the DMG, which increases the kinetic acidity of the ortho-protons, leading to selective deprotonation. organic-chemistry.org The strength of the DMG plays a crucial role in the efficiency of the reaction, with groups like amides, carbamates, and sulfonamides being particularly effective. organic-chemistry.orgharvard.edu
For the synthesis of a molecule like this compound, a plausible DoM strategy could involve the metalation of a suitably protected 2-fluorobenzoic acid derivative. The carboxylic acid itself can act as a directing group, although its direct use can be complicated by its acidity. Therefore, it is often converted to a more robust DMG such as an amide or an oxazoline. Following ortho-lithiation, the resulting intermediate could be reacted with an appropriate electrophile, potentially a boron-containing species, to set the stage for a subsequent cross-coupling reaction with a 1,2,3-trichlorobenzene (B84244) derivative.
C-H Activation Methodologies
C-H activation has emerged as a more atom-economical and efficient alternative to traditional cross-coupling reactions that often require pre-functionalized starting materials. researchgate.net This approach involves the direct functionalization of a C-H bond, typically with the aid of a transition metal catalyst. researchgate.net For the synthesis of biaryl compounds, palladium-catalyzed C-H activation/aryl-aryl coupling has been extensively studied. nih.gov
In the synthesis of substituted benzoic acids, the carboxyl group can act as an endogenous directing group, guiding the catalyst to activate a C-H bond at the ortho position. nih.govmdpi.com This strategy has been successfully applied to the ortho-arylation of benzoic acids. nih.gov However, the scope of these reactions can sometimes be limited, particularly with electron-deficient arenes. nih.gov To overcome these limitations, new catalytic systems are continuously being developed, employing different oxidants and coupling partners. nih.gov
For the synthesis of this compound, a C-H activation approach could involve the direct coupling of 2-fluorobenzoic acid with 1,2,3-trichlorobenzene. This would require a catalyst capable of selectively activating the C-H bond at the 6-position of the 2-fluorobenzoic acid and facilitating the cross-coupling with the dichlorophenyl partner. The development of such a highly selective catalytic system would be a key challenge.
Recent advancements in C-H activation include the use of microwave irradiation to accelerate reaction times and improve yields. acs.org Additionally, earth-abundant and less toxic metals, such as manganese, are being explored as catalysts to develop more sustainable synthetic methods. nih.gov These developments highlight the ongoing efforts to make C-H activation a more practical and environmentally friendly tool for organic synthesis. researchgate.netpkusz.edu.cn
Stereochemical Considerations in Synthetic Design
For the target molecule, this compound, the primary stereochemical consideration is atropisomerism. Atropisomers are stereoisomers that arise from restricted rotation around a single bond. In biaryl systems, bulky substituents at the ortho positions of the two aromatic rings can hinder free rotation, leading to the existence of stable, non-interconvertible enantiomers.
The presence of chlorine and fluorine atoms at the ortho positions (2- and 6- on the benzoic acid ring, and 2- and 3- on the dichlorophenyl ring) of this compound suggests that hindered rotation around the C-C single bond connecting the two aryl rings is likely. The steric hindrance caused by these substituents could lead to a significant energy barrier for rotation, potentially allowing for the isolation of stable atropisomers at room temperature.
The design of a synthetic route that can control the stereochemical outcome is a significant challenge. Asymmetric synthesis strategies would be required to produce a single enantiomer of the target compound. This could involve the use of chiral catalysts or auxiliaries in the key bond-forming step, such as an asymmetric Suzuki-Miyaura coupling or a stereoselective C-H activation reaction. The regiospecific synthesis of polychlorinated biphenyls has been reported, highlighting the importance of controlling isomerism in these types of compounds. nih.gov
Principles of Green Chemistry in Synthesis Optimization
The principles of green chemistry provide a framework for designing chemical processes that are more environmentally benign. brainyjuice.comuniroma1.it These principles are increasingly important in the pharmaceutical and chemical industries to reduce waste, minimize energy consumption, and use safer substances. brainyjuice.comsustainability-directory.comduplico.comresearchgate.net
Atom Economy and Reaction Efficiency
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.comprimescholars.comrsc.org A reaction with high atom economy maximizes the incorporation of all materials used in the process into the final product, thus minimizing waste. jocpr.comprimescholars.com
For the synthesis of this compound, evaluating the atom economy of different synthetic routes is crucial for selecting the most sustainable option. Addition and rearrangement reactions are inherently 100% atom economical, while substitution and elimination reactions generate byproducts and have lower atom economies. rsc.org Catalytic reactions are often more atom-economical than stoichiometric ones. rsc.org For example, C-H activation methodologies, which avoid the need for pre-functionalized starting materials, can offer higher atom economy compared to traditional cross-coupling reactions that generate stoichiometric amounts of waste. chemrxiv.org
The BHC synthesis of Ibuprofen is a classic example of how redesigning a synthesis with atom economy in mind can lead to significant environmental and economic benefits. rsc.org The newer, three-step synthesis has a much higher atom economy (77%) compared to the original six-step process. rsc.org
Sustainable Solvent Systems and Waste Reduction
The choice of solvents is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a chemical process and contribute significantly to waste generation and environmental impact. sigmaaldrich.com The ideal green solvent is non-toxic, renewable, biodegradable, and has a low environmental impact. sigmaaldrich.com Water is often considered a green solvent, and its use in organic synthesis, such as in Suzuki-Miyaura couplings, is a growing area of research. nih.govnih.gov
In addition to water, other greener solvent alternatives include bio-based solvents like ethanol (B145695) and ethyl acetate, as well as supercritical fluids like carbon dioxide. researchgate.netsigmaaldrich.com The development of solvent-free reaction conditions is another important goal in green chemistry. uniroma1.it
Waste reduction is a core principle of green chemistry. brainyjuice.com This can be achieved through various strategies, including improving reaction efficiency, using catalytic processes, and recycling and reusing materials. primescholars.com For the synthesis of this compound, minimizing the use of hazardous reagents and solvents and designing a process that generates minimal and non-toxic waste would be key considerations. researchgate.netsciencedaily.com
Energy-Efficient Processes
Energy efficiency is another important principle of green chemistry, aiming to minimize the energy requirements of chemical processes. brainyjuice.comsustainability-directory.comsustainability-directory.com This has both environmental and economic benefits, as it reduces greenhouse gas emissions and lowers production costs. duplico.comenergystar.gov
Strategies to improve energy efficiency in chemical synthesis include conducting reactions at ambient temperature and pressure whenever possible, using catalysts to lower activation energies, and employing energy-efficient technologies such as microwave-assisted synthesis and continuous manufacturing. acs.orgsustainability-directory.com Microwave heating can significantly reduce reaction times and energy consumption compared to conventional heating methods. acs.org
Advanced Analytical and Spectroscopic Characterization of 2 2,3 Dichlorophenyl 6 Fluorobenzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment3.2.1. Proton (¹H) NMR Spectroscopy3.2.2. Carbon-13 (¹³C) NMR Spectroscopy and Chemical Shift Correlations3.2.3. Fluorine-19 (¹⁹F) NMR Spectroscopy for Halogen Environment Analysis
To fulfill this request, access to a laboratory report or a publication containing the synthesis and characterization of 2-(2,3-Dichlorophenyl)-6-fluorobenzoic acid would be necessary.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides powerful insights into the molecular structure by correlating nuclear spins through chemical bonds, resolving spectral overlap that can complicate one-dimensional (1D) spectra. uvic.ca For this compound, techniques such as COSY, HSQC, and HMBC are indispensable for unambiguous assignment of proton (¹H) and carbon (¹³C) signals.
Correlation SpectroscopY (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²J or ³J coupling). In a COSY spectrum of the target molecule, cross-peaks would appear between the signals of adjacent aromatic protons on both the dichlorophenyl and fluorobenzyl rings, confirming their relative positions. For instance, a cross-peak would be expected between H-4' and H-5' on the dichlorophenyl ring.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. uvic.ca It is instrumental in assigning the carbon signals based on the previously assigned proton signals. Each cross-peak in the HSQC spectrum represents a C-H bond, simplifying the assignment of the aromatic carbons in the molecule.
A representative table of expected 2D NMR correlations is provided below.
| Proton (¹H) Signal | COSY Correlations (H-H) | HSQC Correlations (¹³C) | HMBC Correlations (¹³C) |
| H-3 | H-4, H-5 | C-3 | C-2, C-4, C-5, C-1' |
| H-4 | H-3, H-5 | C-4 | C-2, C-3, C-5, C-6 |
| H-5 | H-3, H-4 | C-5 | C-1, C-3, C-6 |
| H-4' | H-5' | C-4' | C-2', C-3', C-5', C-6' |
| H-5' | H-4', H-6' | C-5' | C-1', C-3', C-4', C-6' |
| H-6' | H-5' | C-6' | C-1', C-2', C-4', C-5' |
Note: The data in this table is hypothetical and serves to illustrate the expected correlations from 2D NMR experiments.
Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.govunito.it
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm). core.ac.uknih.gov This precision allows for the determination of the elemental formula of a compound, distinguishing it from other molecules with the same nominal mass. For this compound (C₁₃H₇Cl₂FO₂), the exact mass can be calculated and compared to the experimentally determined value to confirm its elemental composition.
| Parameter | Value |
| Molecular Formula | C₁₃H₇Cl₂FO₂ |
| Calculated Monoisotopic Mass | 283.9807 |
| Expected [M-H]⁻ ion | 282.9729 |
| Expected [M+H]⁺ ion | 284.9885 |
Note: The calculated masses are based on the most abundant isotopes of each element.
Tandem Mass Spectrometry (MS/MS)
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then fragmented by collision-induced dissociation (CID) to produce a spectrum of fragment ions. nih.govunito.it The resulting fragmentation pattern provides valuable structural information. The analysis of these fragmentation pathways is essential for confirming the structure of isomers and identifying unknown compounds. plos.org For this compound, characteristic fragmentation would likely involve the loss of small molecules such as H₂O, CO, and CO₂ from the carboxylic acid group, as well as the cleavage of the C-Cl or C-F bonds.
A plausible fragmentation pathway for the deprotonated molecule [M-H]⁻ is outlined in the table below.
| Precursor Ion (m/z) | Fragmentation | Fragment Ion (m/z) | Proposed Structure of Fragment |
| 282.97 | Loss of CO₂ | 238.98 | [C₁₂H₇Cl₂F]⁻ |
| 282.97 | Loss of HCl | 246.99 | [C₁₃H₆ClFO₂]⁻ |
| 238.98 | Loss of Cl | 204.01 | [C₁₂H₇ClF]⁻ |
| 238.98 | Loss of F | 219.99 | [C₁₂H₇Cl₂]⁻ |
Note: This table represents predicted fragmentation patterns and m/z values.
Hyphenated Chromatographic-Mass Spectrometric Techniques (e.g., GC-MS, LC-MS)
To analyze complex mixtures or ensure the purity of a sample, mass spectrometry is often coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC). nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. For analysis of carboxylic acids like this compound, derivatization (e.g., esterification) is often required to increase volatility. nih.govuzh.ch GC-MS allows for the separation of the analyte from impurities before it enters the mass spectrometer, providing a clean mass spectrum for identification. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly versatile technique for analyzing a wide range of compounds, including those that are non-volatile or thermally labile. nih.gov A reversed-phase LC method could effectively separate this compound from its regioisomers or other related substances before detection by the mass spectrometer. nih.gov This technique is widely used for the analysis of fluorobenzoic acids in various matrices. researchgate.net
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rutgers.edu
Single-Crystal X-ray Diffraction Analysis
By diffracting X-rays off a single crystal of this compound, it is possible to generate a detailed model of its molecular structure in the solid state. This analysis provides accurate measurements of bond lengths, bond angles, and torsion angles. eurjchem.com Furthermore, it reveals the packing arrangement of molecules in the crystal lattice and elucidates intermolecular interactions such as hydrogen bonding (e.g., between carboxylic acid groups to form dimers) and halogen bonding. researchgate.netaalto.fi This information is fundamental for understanding the compound's physical properties and its interactions in a solid-state environment.
Below is a table of hypothetical crystallographic data that could be obtained from a single-crystal X-ray diffraction experiment.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.35 |
| b (Å) | 14.10 |
| c (Å) | 11.50 |
| β (°) | 105.2 |
| Volume (ų) | 1148.6 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.645 |
| R-factor | 0.045 |
Note: This data is representative and based on values for structurally similar aromatic carboxylic acids. researchgate.net
Analysis of Crystal Packing and Supramolecular Synthons (e.g., Halogen Bonds, Hydrogen Bonds)
The crystal structure of this compound is dictated by a variety of intermolecular interactions that guide its molecular assembly into a stable, three-dimensional lattice. The analysis of its crystal packing is crucial for understanding its physicochemical properties. Key to this packing are supramolecular synthons, which are recognizable structural units formed by intermolecular interactions.
Like many carboxylic acids, the primary and most robust supramolecular synthon observed is the carboxylic acid dimer, formed through a pair of strong O—H⋯O hydrogen bonds. nih.govresearchgate.net This centrosymmetric R²₂(8) motif is a highly predictable and stable interaction in the solid state of benzoic acid derivatives. researchgate.net
Advanced Chromatographic Purity Assessment and Impurity Profiling
The determination of purity and the identification of potential impurities are critical aspects of characterizing this compound, particularly for applications in pharmaceuticals and materials science. High-performance liquid chromatography (HPLC) is the predominant technique for this purpose.
High-Performance Liquid Chromatography (HPLC) Methodologies
A robust reverse-phase HPLC (RP-HPLC) method is typically developed and validated for the purity assessment and impurity profiling of acidic aromatic compounds like this compound. ekb.egekb.eg Such methods are designed to separate the main compound from process-related impurities, starting materials, and degradation products. iajps.comrjptonline.org
The method generally employs a C18 stationary phase, which is effective for retaining and separating nonpolar to moderately polar compounds. A gradient elution is often preferred to ensure the effective separation of impurities with a wide range of polarities. The mobile phase typically consists of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) with an adjusted pH to control the ionization of the acidic analyte, and an organic modifier like acetonitrile (B52724) or methanol. thermofisher.comthaiscience.info Detection is commonly performed using a UV detector at a wavelength where the analyte and its potential impurities exhibit significant absorbance.
Method validation is performed according to the International Conference on Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness. ekb.egsigmaaldrich.com
Table 1: Illustrative HPLC Method Parameters
| Parameter | Typical Condition |
|---|---|
| Column | C18 (e.g., Zorbax SB-Aq, 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time-based linear gradient (e.g., 5% B to 95% B over 30 min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Chiral Chromatography (if Stereoisomers are Relevant)
The relevance of chiral chromatography depends on the potential for stereoisomerism in the molecule. This compound does not possess a traditional chiral center. However, due to the presence of bulky substituents (dichloro and fluoro groups) at the ortho positions relative to the bond connecting the two phenyl rings, rotation around this C-C single bond can be sterically hindered. This restricted rotation may lead to the existence of stable rotational isomers, or atropisomers, which are non-superimposable mirror images of each other, rendering the molecule chiral.
If atropisomerism is confirmed, chiral chromatography becomes essential for the separation and quantification of the individual enantiomers. phenomenex.com This separation is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and have proven effective for a broad range of chiral compounds. nih.gov The separation mechanism on these phases involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexing, which lead to differential retention of the enantiomers.
The mobile phase in chiral HPLC can be either normal-phase (e.g., hexane/isopropanol) or reversed-phase. Supercritical fluid chromatography (SFC) has also emerged as a powerful technique for chiral separations, often providing faster and more efficient separations than HPLC. chiraltech.com The choice of the CSP and mobile phase is critical and requires systematic screening and method development to achieve optimal enantiomeric resolution. phenomenex.com
Theoretical and Computational Chemistry Investigations of 2 2,3 Dichlorophenyl 6 Fluorobenzoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and associated properties.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. researchgate.net It is used to investigate the electronic properties of molecules by calculating the electron density rather than the complex many-electron wavefunction. unamur.be For 2-(2,3-Dichlorophenyl)-6-fluorobenzoic acid, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine a range of critical parameters. mdpi.com
Key properties elucidated by DFT include:
Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles. nih.gov
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. nih.govmdpi.com A smaller gap suggests the molecule is more polarizable and reactive. nih.gov
Global Reactivity Descriptors: From the HOMO and LUMO energies, properties like chemical hardness, softness, electronegativity, and the electrophilicity index can be calculated to quantify the molecule's reactivity. nih.gov
The table below illustrates the typical electronic properties that would be calculated for this compound using DFT.
| Property | Symbol | Significance |
| Total Energy | E_total | The total electronic energy of the molecule in its optimized geometry. |
| HOMO Energy | E_HOMO | Energy of the highest occupied molecular orbital; related to electron-donating ability. |
| LUMO Energy | E_LUMO | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |
| HOMO-LUMO Energy Gap | ΔE | E_LUMO - E_HOMO; indicates chemical reactivity and kinetic stability. |
| Ionization Potential | IP | The energy required to remove an electron. Approximated as -E_HOMO. |
| Electron Affinity | EA | The energy released when an electron is added. Approximated as -E_LUMO. |
| Electronegativity | χ | The power of an atom to attract electrons. Calculated as -(E_HOMO + E_LUMO)/2. |
| Chemical Hardness | η | Resistance to change in electron distribution. Calculated as (E_LUMO - E_HOMO)/2. |
While DFT is widely used, other methods offer different levels of theory.
Ab Initio Methods: These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the use of experimental data for parameterization. They can be more computationally expensive than DFT but are valuable for benchmarking results and for systems where DFT might not perform well.
Semi-Empirical Methods: Methods like AM1 and PM3 are faster but less accurate. They use parameters derived from experimental data to simplify calculations. These are useful for very large molecules or for preliminary, rapid screening of molecular properties before employing more rigorous methods. nih.gov
Conformational Analysis and Potential Energy Surface Exploration
The two phenyl rings in this compound are not fixed in a single plane. They can rotate relative to each other around the C-C single bond that connects them. This rotation is hindered by the bulky substituents (chlorine, fluorine, and the carboxylic acid group).
Conformational analysis involves systematically exploring these rotations to find the most stable conformations (energy minima) and the energy barriers (transition states) between them. This is achieved by calculating the molecule's potential energy as a function of the dihedral angle between the two aromatic rings. The results are visualized on a potential energy surface (PES).
This analysis is critical because the molecule's conformation can significantly influence its physical properties and biological activity. The most stable conformer is the one that will be most populated at equilibrium. The energy barriers between conformers determine how easily the molecule can change its shape. unifi.it For this molecule, steric hindrance between the ortho-substituents on both rings would be expected to create a significant rotational barrier, resulting in a twisted (non-planar) ground state conformation.
Molecular Electrostatic Potential (MEP) Mapping and Intermolecular Interaction Prediction
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.net It is an invaluable tool for understanding and predicting how a molecule will interact with other molecules, such as receptors, substrates, or solvents. nih.govwalisongo.ac.id
The MEP map is color-coded to indicate different regions of electrostatic potential:
Red: Regions of most negative potential, rich in electrons. These are typically associated with lone pairs on electronegative atoms (like the oxygen atoms of the carboxylic group) and represent sites susceptible to electrophilic attack. researchgate.net
Blue: Regions of most positive potential, electron-deficient. These are usually found around hydrogen atoms, particularly the acidic proton of the carboxylic acid, and represent sites for nucleophilic attack. walisongo.ac.id
Green/Yellow: Regions of intermediate or near-zero potential, typically over the carbon framework of the aromatic rings. researchgate.net
For this compound, the MEP map would clearly show a strong negative potential (red) around the carbonyl and hydroxyl oxygens and a strong positive potential (blue) on the carboxylic acid's hydrogen atom. This highlights the molecule's capacity for strong hydrogen bonding. asianresassoc.org
Computational Modeling of Halogen Effects on Molecular Properties
The presence of three halogen atoms (two chlorine, one fluorine) profoundly influences the properties of this compound. Computational modeling can precisely quantify these effects. rsc.orgetamu.edu
Halogens exert two main electronic effects:
Inductive Effect (-I): As highly electronegative atoms, they withdraw electron density from the aromatic rings through the sigma bonds. This effect generally increases the acidity of the carboxylic acid group and can create electron-deficient regions on the rings. acs.org
Mesomeric Effect (+M): The lone pairs on the halogen atoms can be delocalized into the pi-system of the aromatic rings, donating electron density. This effect is generally weaker than the inductive effect for halogens.
Computational studies, particularly through population analysis (e.g., Mulliken or Natural Bond Orbital analysis), can calculate the partial atomic charges on each atom. researchgate.net This data reveals the extent of electron withdrawal by the halogens and its impact on the charge distribution across the entire molecule. Furthermore, these models can predict how halogen substitution affects properties like the HOMO-LUMO gap, dipole moment, and the molecule's ability to form halogen bonds—a specific type of non-covalent interaction where the halogen acts as an electrophilic center. rsc.orgresearchgate.net
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry is a powerful tool for mapping out the entire pathway of a chemical reaction. rsc.org This involves identifying the structures and energies of reactants, products, intermediates, and, most importantly, the transition states (TS) that connect them. researchgate.net
For a reaction involving this compound, such as its esterification or amidation, computational methods could be used to:
Locate Transition States: A transition state is an energy maximum along the reaction coordinate. Its structure provides insight into the geometry of the reacting species at the point of highest energy. semanticscholar.org
Calculate Activation Energies: The energy difference between the reactants and the transition state is the activation energy (Ea). A lower activation energy implies a faster reaction rate.
Perform Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS correctly connects the intended species. researchgate.net
By comparing the activation energies of different possible pathways, computational chemists can predict which reaction mechanism is most likely to occur under a given set of conditions. semanticscholar.org
Chemical Reactivity and Derivatization Strategies for 2 2,3 Dichlorophenyl 6 Fluorobenzoic Acid
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for chemical modification, allowing for the synthesis of a wide array of derivatives through nucleophilic acyl substitution. khanacademy.org However, the reactivity of the carboxyl group in this specific molecule is likely diminished by the steric bulk of the ortho-substituents (the fluorine atom and the dichlorophenyl group), which can impede the approach of nucleophiles.
Esterification is a fundamental transformation of carboxylic acids. jackwestin.com For a sterically hindered molecule like 2-(2,3-Dichlorophenyl)-6-fluorobenzoic acid, traditional methods such as Fischer esterification may require harsh conditions, including high temperatures and a large excess of alcohol, to achieve reasonable yields. libretexts.orglibretexts.org
Recent advancements in catalysis offer milder and more efficient alternatives. Heterogeneous catalysis, in particular, presents a promising strategy. Studies on the esterification of various fluorobenzoic acids have demonstrated the high efficacy of metal-organic frameworks (MOFs) like UiO-66-NH2 as catalysts. rsc.orgrsc.orgresearchgate.net This method can significantly reduce reaction times compared to traditional derivatizing agents like the BF3·MeOH complex. rsc.orgrsc.org Another mild approach involves catalysis by N-bromosuccinimide (NBS), which has been shown to effectively promote the esterification of substituted benzoic acids at moderate temperatures. nih.gov
Hydrolysis of the corresponding esters back to the parent carboxylic acid can be achieved under standard acidic or basic conditions, although the steric hindrance around the ester linkage might necessitate more forcing conditions than for unhindered esters.
| Method | Typical Reagents & Conditions | Advantages | Potential Challenges for this Compound |
|---|---|---|---|
| Fischer Esterification | Alcohol (e.g., Methanol), Strong Acid Catalyst (e.g., H₂SO₄), Heat libretexts.org | Simple reagents, cost-effective. | Requires harsh conditions; equilibrium-limited; potential for low yield due to steric hindrance. |
| NBS-Catalyzed Esterification | Alcohol, N-bromosuccinimide (catalytic), 70°C nih.gov | Mild conditions, good yields for various benzoic acids. nih.gov | Effectiveness may be reduced by the specific steric and electronic profile of the substrate. |
| Heterogeneous Catalysis (MOF) | Alcohol, UiO-66-NH₂ catalyst, 150°C researchgate.net | High efficiency, catalyst is recyclable, reduced reaction times. rsc.orgrsc.org | Requires synthesis of the catalyst; higher initial cost. |
| Alkylation of Carboxylate | 1. Base (e.g., NaH, K₂CO₃) 2. Alkyl Halide (e.g., CH₃I) | Avoids strong acid; not equilibrium-limited. | Requires stoichiometric base; potential for O- vs. C-alkylation (though unlikely here). |
The conversion of this compound into amides is another key derivatization. Direct reaction with an amine is generally not feasible as it leads to an acid-base reaction forming a stable and unreactive ammonium (B1175870) carboxylate salt. libretexts.org Therefore, activation of the carboxylic acid is necessary.
One common strategy is the conversion of the carboxylic acid to a more reactive acyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgyoutube.com The resulting acyl chloride is highly electrophilic and readily reacts with primary or secondary amines to form the corresponding amide. youtube.com
Alternatively, peptide coupling reagents can be used to facilitate amide bond formation directly from the carboxylic acid and amine under milder conditions. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine. khanacademy.orglibretexts.org
| Reagent | Full Name | Byproduct | Key Features |
|---|---|---|---|
| DCC | Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) | Effective and inexpensive; byproduct is a solid, which can complicate purification. khanacademy.org |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea (B33335) derivative | Byproduct is easily removed by aqueous workup, simplifying purification. |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Tetramethylurea | Highly efficient, reduces racemization in chiral substrates, often used with a base like DIPEA. |
Transformations Involving Aromatic Halogens
The presence of three halogen atoms (two chlorine, one fluorine) on the aromatic rings opens avenues for transformations via metal-catalyzed cross-coupling or reduction reactions. The different halogens exhibit distinct reactivities, allowing for potential selectivity.
Halogen exchange, such as in the Finkelstein reaction, involves the substitution of one halogen for another. While common for alkyl halides, this transformation on aryl halides is more challenging and typically requires metal catalysis. The reactivity order for such exchanges is generally I > Br > Cl > F. Consequently, it would be challenging to replace the fluorine atom, but the chlorine atoms could potentially be substituted with bromine or iodine using copper or nickel-catalyzed "aromatic Finkelstein" conditions. This would generate intermediates that are more reactive in subsequent cross-coupling reactions (e.g., Suzuki, Heck).
Reductive dehalogenation involves the replacement of a halogen atom with a hydrogen atom. Catalytic hydrodehalogenation (HDH) is a common and environmentally preferred method, often employing a palladium catalyst (e.g., Pd/C) with a hydrogen source. kuleuven.be The reactivity of halogens towards reduction generally follows the trend I > Br > Cl > F.
For this compound, this reactivity difference suggests that selective dechlorination of the dichlorophenyl ring is feasible while leaving the C-F bond intact. Such a reaction would yield 2-(phenyl)-6-fluorobenzoic acid or its partially dechlorinated variants, depending on the reaction conditions. Other methods for dehalogenation include chemical reduction with strong agents or base-initiated dehydrohalogenation, though the latter is less applicable to aryl halides without adjacent protons for elimination. epa.gov
| Catalyst System | Hydrogen Source | Typical Selectivity |
|---|---|---|
| Pd/C | H₂ gas, HCOOH, NaBH₄ | Highly effective for C-Cl bond cleavage; C-F bonds are generally stable under these conditions. |
| Raney Ni | H₂ gas | Stronger reducing agent, may be less selective. |
| PtO₂ (Adams' catalyst) | H₂ gas | Effective for aromatic ring hydrogenation, can also effect dehalogenation. |
Aromatic Ring Functionalization and Substitution Patterns
Introducing new substituents onto the aromatic rings via electrophilic aromatic substitution (SEAr) is governed by the directing effects of the existing groups and by steric hindrance.
On the Fluorobenzoic Acid Ring: The fluorine atom is an ortho, para-director, while the carboxylic acid group is a meta-director. Both are deactivating. The positions ortho to fluorine are C5 and C3. The positions meta to the carboxylic acid are C3 and C5. Thus, both groups direct incoming electrophiles to the C3 and C5 positions. However, the C3 position is sterically hindered by the adjacent dichlorophenyl group. Therefore, electrophilic substitution is most likely to occur at the C5 position.
On the Dichlorophenyl Ring: The two chlorine atoms are ortho, para-directors and are deactivating. The positions ortho/para to the C3-chlorine are C2 (substituted), C4, and C5. The positions ortho/para to the C2-chlorine are C3 (substituted), C1 (substituted), and C6. The combined directing effect would favor substitution at the C4, C5, and C6 positions. Steric hindrance from the biaryl linkage would likely disfavor substitution at the C6 position. Research on the nitration of a similar compound, 2,4-difluoro-3-chlorobenzoic acid, shows that nitration occurs para to one fluorine and ortho to the other, highlighting the powerful directing effect of halogens. researchgate.net
Based on this analysis, nitration or halogenation of this compound would be predicted to occur primarily at the C5 position of the fluorobenzoic acid ring or the C4/C5 positions of the dichlorophenyl ring.
Chemo- and Regioselectivity in Complex Reaction Systems
The chemical reactivity of this compound is governed by the electronic and steric influences of its constituent functional groups and aromatic systems. In complex reaction environments, the chemo- and regioselectivity of its transformations are dictated by the interplay of these directing effects. An analysis of the molecule's structure allows for the prediction of its behavior in various reaction types.
The structure of this compound presents multiple reactive sites: the carboxylic acid group, the fluorine-substituted phenyl ring, and the dichlorinated phenyl ring. The selectivity of a given reaction will depend on the nature of the reagents and reaction conditions.
Directing Effects of Substituents
The substituents on both aromatic rings play a crucial role in directing incoming reagents to specific positions. These effects are primarily categorized as activating or deactivating and ortho-, para-, or meta-directing.
Fluorine (-F): As a halogen, fluorine is a deactivating group due to its high electronegativity, which withdraws electron density from the aromatic ring through the inductive effect. However, it is an ortho-, para-director because its lone pairs can donate electron density through resonance. libretexts.orgwikipedia.orgpressbooks.pub
Carboxylic Acid (-COOH): This group is strongly deactivating and a meta-director. The carbonyl group withdraws electron density from the ring by both inductive and resonance effects. libretexts.org
Chlorine (-Cl): Similar to fluorine, chlorine is a deactivating, ortho-, para-directing group. libretexts.orgwikipedia.org
Aryl Substituent: The 2,3-dichlorophenyl group is an electron-withdrawing group and will influence the reactivity of the fluorobenzoic acid ring.
Predicted Reactivity and Selectivity
In a complex reaction system, the competition between different reactive sites and the directing effects of the substituents will determine the outcome.
Electrophilic Aromatic Substitution (EAS):
For the fluorobenzoic acid ring, the fluorine atom directs ortho and para, while the carboxylic acid group directs meta. The positions ortho and para to the fluorine are also meta to the carboxylic acid. Therefore, electrophilic attack is most likely to occur at the position para to the fluorine and meta to the carboxylic acid.
For the dichlorophenyl ring, the two chlorine atoms are ortho-, para-directors. The bulky fluorobenzoic acid group will sterically hinder the positions ortho to the point of attachment. Therefore, electrophilic substitution on this ring would likely favor the position para to the chlorine at the 3-position.
Nucleophilic Aromatic Substitution (SNAr):
The presence of multiple electron-withdrawing groups (halogens and the carboxylic acid) on both rings makes them susceptible to nucleophilic aromatic substitution, particularly under forcing conditions. The regioselectivity of SNAr reactions is often influenced by the stability of the Meisenheimer complex intermediate. On the dichlorophenyl ring, a nucleophile might preferentially attack the carbon bearing a chlorine atom that is activated by the other electron-withdrawing groups. wuxibiology.com
Reactions at the Carboxylic Acid:
The carboxylic acid group itself is a primary site for a variety of reactions, including esterification, amidation, and reduction. In a complex system with multiple nucleophiles, the chemoselectivity will depend on the relative reactivity of the nucleophiles and the reaction conditions.
The following table summarizes the predicted directing effects of the substituents on the aromatic rings of this compound.
| Ring | Substituent | Position | Electronic Effect | Directing Effect |
| Benzoic Acid | -F | 6 | Inductively withdrawing, Resonantly donating | Ortho, Para |
| Benzoic Acid | -COOH | 1 | Inductively and Resonantly withdrawing | Meta |
| Phenyl | -Cl | 2' | Inductively withdrawing, Resonantly donating | Ortho, Para |
| Phenyl | -Cl | 3' | Inductively withdrawing, Resonantly donating | Ortho, Para |
| Phenyl | Aryl Group | 1' | Inductively withdrawing | Meta (on this ring) |
Advanced Applications in Chemical Synthesis: the Role of 2 2,3 Dichlorophenyl 6 Fluorobenzoic Acid As a Precursor
Strategic Building Block in Organic Synthesis
The utility of 2-(2,3-Dichlorophenyl)-6-fluorobenzoic acid in organic synthesis is rooted in its identity as a biaryl carboxylic acid. The synthesis of such compounds often relies on powerful cross-coupling methodologies, with the Suzuki-Miyaura cross-coupling being a particularly robust and scalable approach. acs.org In a general sense, the creation of this building block would involve coupling a 2-bromo-6-fluorobenzoic acid derivative with a 2,3-dichlorophenylboronic acid, or a similar combination of reactants.
Once synthesized, the compound serves as a versatile building block for several reasons:
Orthogonality of Reactive Sites: The carboxylic acid group provides a primary site for modification, most commonly through amide or ester formation, without disturbing the halogenated biaryl core.
Modulation of Physicochemical Properties: The fluorine atom at the 6-position and the dichlorophenyl ring significantly influence the molecule's electronic and conformational properties. Fluorine is known to enhance metabolic stability and binding affinity, while the chlorine atoms can increase lipophilicity and participate in specific halogen bonding interactions.
Defined Three-Dimensional Structure: The ortho-substitution on both phenyl rings creates a twisted conformation (atropisomerism), which can be crucial for fitting into the specific binding pockets of biological targets.
Modern synthetic strategies increasingly utilize carboxylic acids as versatile aryl group donors, further highlighting the importance of precursors like this compound in constructing complex biaryls. rsc.orgrsc.org
Precursor for Advanced Chemical Scaffolds and Motifs
Beyond its use in single-step modifications, this compound is an ideal precursor for developing advanced chemical scaffolds. Its structure is pre-organized to generate molecules with specific steric and electronic features. For instance, its derivatives are suitable for creating ligands for metal-organic frameworks (MOFs) or as components in targeted therapies like Aurora A inhibitors, where halogenated benzoic acids are known building blocks. ossila.com
The compound's architecture is particularly relevant in medicinal chemistry. For example, similar fluorinated benzoic acid building blocks are key components in the synthesis of epidermal growth factor receptor (EGFR) inhibitors and treatments for conditions like anti-neutrophil cytoplasmic autoantibody-associated vasculitis. ossila.com The carboxylic acid group can be readily converted into an amide, linking the biaryl motif to other pharmacophoric fragments. This peptide coupling is a common strategy in drug discovery to explore structure-activity relationships. ossila.com The specific 2,3-dichloro substitution pattern, combined with the 6-fluoro group, provides a unique scaffold that is not readily accessible from simpler starting materials, allowing chemists to explore novel regions of chemical space.
Applications in Pharmaceutical Intermediate Synthesis (Focus on Chemical Process Aspects)
The transition from a laboratory-scale building block to a viable pharmaceutical intermediate involves rigorous process chemistry, focusing on route optimization, scalability, and quality control.
A primary application of this compound in pharmaceutical synthesis would be its conversion to an amide derivative, a common step in the synthesis of many active pharmaceutical ingredients (APIs). The design of this synthetic step focuses on achieving high yield, purity, and efficiency. The direct amidation of the carboxylic acid with an amine is a thermodynamically favorable but kinetically slow process, necessitating the use of coupling agents.
Optimization of this route involves screening various parameters to identify the most robust conditions. Key variables include the choice of coupling agent, solvent, temperature, and reaction time. For instance, while common carbodiimides are effective, uronium-based reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are often employed for challenging couplings involving sterically hindered acids or amines. ossila.com The goal is to achieve complete conversion while minimizing side reactions, such as the formation of acylurea byproducts or racemization if chiral amines are used.
Table 1: Common Coupling Agents for Amide Bond Formation
| Coupling Agent Class | Example(s) | Key Characteristics |
|---|---|---|
| Carbodiimides | DCC, EDC | Cost-effective, widely used. Can form difficult-to-remove urea (B33335) byproducts. |
| Uronium/Guanidinium | HATU, HBTU | High reactivity, fast reaction times, suitable for hindered substrates. More expensive. |
| Phosphonium | PyBOP | High efficiency, low racemization. Generates phosphine (B1218219) oxide byproducts. |
| Chloroformates | Isobutyl Chloroformate | Used in mixed anhydride (B1165640) methods. Cost-effective, but requires careful temperature control. |
Scaling a synthesis from the laboratory bench to multi-kilogram or pilot plant production introduces significant challenges that must be addressed during process development. acs.org For intermediates derived from this compound, key considerations would include:
Reagent Selection and Stoichiometry: On a large scale, expensive reagents like HATU may be replaced with more cost-effective alternatives if the process allows. The equivalents of reagents are minimized to reduce cost and waste. researchgate.net
Thermal Safety: Amide coupling reactions can be exothermic. On a large scale, efficient heat dissipation is critical to prevent runaway reactions. This requires careful engineering controls and may influence the rate of reagent addition.
Work-up and Product Isolation: Laboratory purification via column chromatography is often impractical at scale. researchgate.net The process must be designed to allow for product isolation through crystallization or extraction. This involves a careful selection of solvent systems that ensure high recovery and purity.
Waste Management: Large-scale synthesis generates significant waste streams. Green chemistry principles, such as using recyclable solvents or minimizing the use of hazardous reagents, are increasingly important. researchgate.netnbinno.com
Table 2: Key Considerations for Scaling Up Synthesis
| Factor | Laboratory Scale (grams) | Manufacturing Scale (kilograms) |
|---|---|---|
| Purification | Column Chromatography | Crystallization, Distillation, Extraction |
| Heat Transfer | Flask surface area is sufficient | Requires jacketed reactors, cooling loops |
| Mixing | Magnetic stirrer | Mechanical overhead stirrer, baffles |
| Reagent Cost | Less critical | Major cost driver; optimization is key |
| Process Safety | Standard fume hood precautions | Detailed hazard analysis (HAZOP) required |
Ensuring the purity of a pharmaceutical intermediate is paramount, as impurities can affect the safety and efficacy of the final drug product. pharmainfo.in Impurity profiling—the identification, quantification, and control of unwanted chemicals—is a mandatory part of process development under regulatory guidelines from bodies like the International Conference on Harmonisation (ICH). nih.gov
For an intermediate synthesized from this compound, potential impurities could include:
Starting Materials: Unreacted this compound or the amine coupling partner.
By-products: Compounds formed from side reactions, such as the N-acylurea byproduct from a DCC-mediated coupling.
Degradation Products: Impurities formed if the product is unstable under the reaction or storage conditions. pharmainfo.in
Residual Solvents: Solvents used in the reaction or purification steps.
The primary analytical tool for quality control is High-Performance Liquid Chromatography (HPLC), which can separate and quantify the main component and its impurities with high precision. nih.gov When an unknown impurity is detected, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are used to determine its molecular weight and aid in structure elucidation. nih.gov Regulatory guidelines set strict thresholds for impurities; for instance, any impurity above 0.1% in a new drug product generally requires identification. nih.gov
Table 3: Impurity Profile for a Hypothetical Amide Intermediate
| Impurity Type | Potential Source | Analytical Detection Method |
|---|---|---|
| Unreacted Starting Material | Incomplete reaction | HPLC (with reference standard) |
| Reagent-Related Byproduct | Side reaction of coupling agent | HPLC, LC-MS |
| Isomeric Impurity | Impurity in starting material | HPLC, Chiral HPLC (if applicable) |
| Degradation Product | Instability (hydrolysis, oxidation) | HPLC (stability-indicating method) |
| Residual Solvents | Purification/isolation steps | Gas Chromatography (GC) |
Emerging Methodologies in Chemical Transformations Involving Halogenated Benzoic Acids
Biocatalytic Transformations and Biotransformation Pathways (e.g., Reductive Biotransformation)
Biocatalysis leverages the high selectivity and efficiency of enzymes and whole-cell microorganisms to perform chemical transformations under mild conditions. For halogenated aromatic compounds, biotransformation pathways are of significant interest for both synthesis and bioremediation. nih.gov The carbon-halogen bond, often resistant to conventional chemical cleavage, can be targeted by specific enzymes. nih.gov
Research into the biotransformation of halogenated benzoic acids has revealed diverse metabolic capabilities in microorganisms. Several fungi are known to carry out reductive biotransformations on benzoic acids. tandfonline.com For instance, the fungus Cunninghamella elegans, a model organism typically known for oxidative metabolism, has demonstrated the ability to efficiently reduce various fluoro- and trifluoromethyl-substituted benzoic acids to their corresponding benzyl (B1604629) alcohols. tandfonline.com This highlights the metabolic versatility of such organisms. Similarly, soil bacteria like Streptomyces sp. JCM9888 can convert these acids into the corresponding benzamides. tandfonline.com In other examples, crude extracts from Pseudomonas sp. CPE2 strain have shown the capacity to metabolize 2,5-dichlorobenzoic acid into 4-chlorocatechol, a reaction that requires molecular oxygen and NADH. scilit.com The enzymes involved, such as chlorobenzoate 1,2-dioxygenase, exhibit a broad substrate spectrum, suggesting potential applicability to other di- and tri-halogenated benzoic acids. scilit.com
Anaerobic microbial metabolism also presents viable pathways for dehalogenation. nih.govnih.gov Studies on dichloroacetate (B87207) have identified haloacid dehalogenase (HAD) enzymes that catalyze hydrolytic dehalogenation, converting the haloacid to a hydroxylated analog (e.g., dichloroacetate to glyoxylate). nih.govresearchgate.net These findings underscore the potential of microbial systems to specifically target and modify halogenated positions on aromatic rings, offering a green alternative to traditional synthetic methods.
| Substrate Example | Microorganism/Enzyme System | Transformation Type | Product Example | Reference |
| Fluorinated Benzoic Acids | Cunninghamella elegans | Reduction | Corresponding Benzyl Alcohols | tandfonline.com |
| Fluorinated Benzoic Acids | Streptomyces sp. JCM9888 | Amidation | Corresponding Benzamides | tandfonline.com |
| 2,5-Dichlorobenzoic Acid | Pseudomonas sp. CPE2 (crude extract) | Oxidative Dehalogenation/Hydroxylation | 4-Chlorocatechol | scilit.com |
| Dichloroacetate | "Candidatus Dichloromethanomonas elyunquensis" | Hydrolytic Dehalogenation | Glyoxylate | nih.govnih.gov |
Photocatalytic Approaches in Halogenated Aromatic Chemistry (e.g., Photocatalytic Hydrodefluorination)
Photocatalysis utilizes light to drive chemical reactions in the presence of a photocatalyst, offering a powerful tool for activating stable chemical bonds under ambient conditions. nih.gov In the realm of halogenated aromatic chemistry, photocatalytic dehalogenation has emerged as a significant method for both organic synthesis and the detoxification of environmental pollutants. researchgate.netacs.org
Visible-light-mediated photoredox catalysis, in particular, has become a powerful and sustainable strategy in organic synthesis. rsc.org This approach can be applied to the dehalogenation of various aromatic halides. For example, research has shown that Pt-Pd bimetallic alloy nanoparticles supported on tantalum pentoxide (Ta₂O₅) can efficiently promote the dehalogenation of chlorobenzene (B131634) and bromobenzene (B47551) derivatives using 2-propanol as a hydrogen source under visible light irradiation (λ >450 nm). researchgate.net The mechanism involves the generation of active hydride species on the nanoparticle surface that are responsible for the dehalogenation. researchgate.net
Photocatalytic C–F bond activation, which is particularly challenging due to the high strength of the carbon-fluorine bond, is an area of active research. Recent developments have shown that specific photocatalysts, such as o-phosphinophenolates, can activate trifluoromethyl groups under visible light to generate difluoromethyl radicals. nih.gov These radicals can then undergo hydrodefluorination to yield valuable difluoromethylene compounds. nih.gov While direct photocatalytic hydrodefluorination of an aryl-fluoride bond on a complex molecule like 2-(2,3-Dichlorophenyl)-6-fluorobenzoic acid is challenging, these advancements in selective C-F activation suggest that tailored photocatalytic systems could be developed for such specific transformations.
| Substrate Class | Photocatalyst System | Light Source | Key Transformation | Result | Reference |
| Aromatic Halides (Cl, Br) | Pt-Pd/Ta₂O₅ | Visible Light (>450 nm) | Dehalogenation | Conversion to corresponding aromatic compounds in 89-99% yield. | researchgate.net |
| Halogenated Benzenes | ZnS Nanocrystallites | UV Light | Reductive Dehalogenation | Stepwise dechlorination to benzene (B151609). | acs.org |
| Trifluoromethyl Arenes | o-Phosphinophenolate | Visible Light | C-F Activation / Hydrodefluorination | Synthesis of difluoromethylene-incorporated aromatic compounds. | nih.gov |
| Benzene | Quinolinium Catalyst | Xenon Lamp | Fluorination | Direct fluorination of benzene, though less effective for halogenated benzenes. | rsc.org |
Flow Chemistry and Microreactor Technologies for Enhanced Synthesis
Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than a batch-wise fashion, offers significant advantages in control, safety, and scalability. europa.eu When conducted in microreactors—devices with internal dimensions in the sub-millimeter range—these benefits are amplified due to superior heat and mass transfer. krishisanskriti.orgrug.nl This technology is particularly well-suited for the synthesis and transformation of complex molecules like halogenated benzoic acids, where reactions may be highly exothermic or involve unstable intermediates. europa.euresearchgate.net
The precise control over reaction parameters such as temperature, pressure, and residence time in a microreactor can lead to higher yields, improved selectivity, and the suppression of side products. mdpi.com This level of control is critical for multi-step syntheses. For instance, the synthesis of diaryl compounds, which share a structural motif with this compound, has been successfully implemented in continuous flow systems. rsc.orgrsc.orgresearchgate.net These processes can involve the coupling of aryl Grignard reagents with acyl chlorides at ambient temperature, demonstrating a safe and efficient route that can be easily scaled up. rsc.orgresearchgate.net
Furthermore, flow chemistry enables the integration of multiple reaction and purification steps into a single, streamlined process. thieme-connect.deuc.pt This "telescoped" synthesis avoids the isolation of intermediates, reducing waste and processing time. nih.govacs.org The development of such sequential flow processes has been applied to the synthesis of various active pharmaceutical ingredients, showcasing the technology's potential to enhance the production of fine chemicals and pharmaceuticals. thieme-connect.denih.gov The application of microreactor technology could therefore provide a safer, more efficient, and scalable method for the synthesis of this compound and its derivatives.
| Process | Technology | Key Advantages | Relevance to Halogenated Benzoic Acids | Reference |
| Diaryl Ketone Synthesis | Continuous Flow | Mild conditions, scalability, use of green solvents (e.g., 2-MeTHF). | Synthesis of biaryl structures. | rsc.orgrsc.org |
| 2,5-Diaryl Furan Synthesis | Telescoped Continuous Flow | Avoids isolation of unstable endoperoxide intermediates, improves safety and yield. | Multi-step synthesis of complex aromatics. | nih.govacs.org |
| ortho-Lithiation and Acylation | Flow Reactor with In-line Purification | Precise temperature control (-45°C), reduced reaction time, in-line quenching and purification. | Functionalization of halogenated aromatics. | thieme-connect.de |
| General Fine Chemical Production | Microreactor Technology | Enhanced heat/mass transfer, improved safety for exothermic reactions, higher purity. | Potential for safer synthesis involving halogenation or coupling reactions. | krishisanskriti.orgrug.nl |
Mechanochemistry and Solvent-Free Synthesis
Mechanochemistry utilizes mechanical force, often through grinding or milling, to induce chemical reactions. A prominent technique in this field is high-speed ball milling (HSBM), which offers a powerful approach for solvent-free synthesis. nih.govscholarsjournal.netnih.gov This methodology aligns with the principles of green chemistry by minimizing or eliminating the use of volatile and often toxic organic solvents. ijisrt.com
The synthesis of biaryl compounds, which is central to the structure of this compound, can be achieved through mechanochemical means. The classical Ullmann coupling reaction, which forms aryl-aryl bonds, has been successfully adapted to a solvent-free HSBM process. nih.govscholarsjournal.netnih.gov In this method, haloarenes can be reacted in custom copper vials with a copper ball, where the vial and ball themselves participate in the reaction, circumventing the need for additional copper catalyst and high-boiling solvents. nih.gov This approach has been shown to produce cross-coupled biaryl products in good yields and high purity, often ready for analysis without extensive purification steps. nih.govnih.gov
The advantages of mechanochemistry over traditional solution-phase synthesis are significant. Reactions are often cleaner, require shorter reaction times compared to heating in high-boiling solvents, and reduce waste associated with solvents and purification. nih.govnih.gov The ability to perform these reactions on a gram scale demonstrates the potential for industrial applicability and waste reduction. nih.govscholarsjournal.net This solvent-less strategy represents a promising and sustainable alternative for the synthesis of halogenated biaryl compounds like this compound.
| Reaction Type | Methodology | Conditions | Key Advantages | Reference |
| Ullmann Cross-Coupling Biarylation | High-Speed Ball Milling (HSBM) | Solvent-free, custom copper vials, room temperature, 12 hr. | No added catalyst, no solvent, cleaner reaction, high purity of products. | nih.govscholarsjournal.netnih.gov |
| General Organic Synthesis | Ball Milling | Solvent-free or liquid-assisted grinding. | Reduced waste, unique reactivity, energy efficiency, precise control. | researchgate.net |
| Benzoic Acid Esterification | Sonication | Solvent-free, catalyst-free. | Green method, novel synthesis route. | ijisrt.com |
Future Research Directions and Unaddressed Challenges Pertaining to 2 2,3 Dichlorophenyl 6 Fluorobenzoic Acid
Integration of Artificial Intelligence and Machine Learning in Synthetic Design
Retrosynthetic Planning: AI platforms like ChemAIRS and SYNTHIA can analyze the structure of 2-(2,3-Dichlorophenyl)-6-fluorobenzoic acid and propose multiple synthetic routes by systematically breaking it down into simpler, commercially available starting materials. These tools leverage vast databases of chemical reactions to suggest pathways that balance factors like feasibility, cost, and potential yield. A hybrid approach, combining the computational power of AI with the nuanced understanding of expert chemists, is considered essential for overcoming limitations in available reaction data and generating robust synthetic strategies.
Yield Prediction: A significant challenge in chemical synthesis is the prediction of reaction yields. Machine learning models are being developed to forecast the outcomes of chemical reactions with increasing accuracy. For the synthesis of this compound, ML models could be trained on datasets of similar biaryl coupling reactions to predict the yield under various conditions. This would allow researchers to computationally screen different catalysts, solvents, and temperatures to identify the optimal conditions before even entering the laboratory, thereby saving time and resources. Interpretable ML models can also provide insights into how different molecular substructures influence reaction yields, aiding in the rational design of more efficient syntheses.
Table 1: Potential Applications of AI/ML in the Synthesis of this compound
| Application | Description | Potential Impact |
| AI-driven Retrosynthesis | Utilizes AI algorithms to propose novel synthetic routes from commercially available precursors. | Discovery of more efficient and cost-effective synthetic pathways. |
| Machine Learning for Yield Prediction | Employs ML models to forecast reaction yields under different conditions. | Optimization of reaction conditions and reduction of experimental efforts. |
| Automated Synthesis | Integrates AI with robotic platforms for the automated execution of synthetic steps. | Increased throughput and reproducibility of the synthesis. |
Development of Advanced Analytical Techniques for In-Process Monitoring
To ensure the efficiency and safety of the synthesis of this compound, the development and implementation of advanced analytical techniques for real-time, in-process monitoring are crucial. Process Analytical Technology (PAT) tools can provide a deeper understanding of reaction kinetics and help to identify and control critical process parameters.
Spectroscopic Methods: Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can be used for in-situ monitoring of reaction progress. By tracking the disappearance of reactants and the appearance of products in real-time, these methods allow for precise determination of reaction endpoints and can help to detect the formation of any unwanted byproducts.
Chromatographic Techniques: The integration of online High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) systems can provide real-time quantitative data on the concentration of reactants, intermediates, and the final product. This information is invaluable for process optimization and control.
Expanding the Scope of Green Chemistry Methodologies
The principles of green chemistry are increasingly influencing the design of synthetic processes in the pharmaceutical industry. Future research on the synthesis of this compound will likely focus on minimizing its environmental impact.
Sustainable Solvents: A key aspect of green chemistry is the use of environmentally benign solvents. Research into replacing traditional organic solvents with greener alternatives, such as water, ionic liquids, or bio-derived solvents, for the key coupling steps in the synthesis of the target molecule is a promising area.
Atom Economy and Waste Reduction: Future synthetic routes will be designed to maximize atom economy, meaning that a larger proportion of the atoms from the starting materials are incorporated into the final product. This, coupled with the use of recyclable catalysts and the minimization of waste streams, will be critical for developing a truly sustainable synthesis.
Table 2: Green Chemistry Metrics for a Hypothetical Synthesis
| Metric | Description | Target for Improvement |
| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | Maximize |
| E-Factor | (Total weight of waste / Weight of product) | Minimize |
| Process Mass Intensity (PMI) | (Total mass in a process / Mass of product) | Minimize |
Synergistic Approaches Combining Computational and Experimental Research
The future of chemical synthesis lies in the close integration of computational modeling and experimental validation. For a molecule like this compound, this synergistic approach can accelerate the development of optimized synthetic routes.
Computational Modeling: Density Functional Theory (DFT) calculations can be used to investigate reaction mechanisms, predict the reactivity of different substrates, and design more effective catalysts. This computational insight can guide the design of experiments, reducing the number of trial-and-error iterations required in the laboratory.
Data-Driven Experimentation: The data generated from high-throughput experimentation can be used to train and refine machine learning models for yield prediction and process optimization. This iterative cycle of computational prediction and experimental feedback will be a powerful engine for innovation in the synthesis of this compound and other complex molecules.
Q & A
Q. What are the recommended synthetic routes for 2-(2,3-dichlorophenyl)-6-fluorobenzoic acid, and how can purity be optimized?
Answer: The synthesis typically involves coupling a fluorinated benzoic acid precursor with a dichlorophenyl moiety. Common methods include:
- Suzuki-Miyaura Cross-Coupling : To attach the 2,3-dichlorophenyl group to the fluorobenzoic acid backbone, using palladium catalysts and aryl boronic acids .
- Nucleophilic Aromatic Substitution : Introducing fluorine at the 6-position via halogen exchange under controlled temperature (e.g., 80–120°C) with KF or CsF .
- Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) ensures >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which analytical techniques are critical for structural validation of this compound?
Answer:
- NMR Spectroscopy : H and C NMR confirm substituent positions. For example, the 6-fluorine deshields adjacent protons (δ ~7.2–7.5 ppm), while dichlorophenyl protons appear as a multiplet (δ ~7.0–7.8 ppm) .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion ([M-H] at m/z 289.9589) and fragments (e.g., loss of COOH group at m/z 245.9203) .
- X-ray Crystallography : Resolves bond angles and dihedral angles between the dichlorophenyl and fluorobenzoic acid moieties .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the antimicrobial activity of this compound?
Answer:
- Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., E. coli) using broth microdilution. Compare with analogs like 4-(2,3-dichlorophenyl)benzoic acid, which showed MIC values of 8–32 µg/mL in virulence suppression studies .
- Time-Kill Curves : Assess bactericidal kinetics at 2× MIC over 24 hours.
- Synergy Testing : Combine with β-lactams or fluoroquinolones to identify potentiation effects using checkerboard assays .
Q. How should contradictory data on bioactivity between structural analogs be resolved?
Answer:
- Comparative SAR Studies : Systematically vary substituents (e.g., replacing fluorine with chlorine at position 6) to isolate electronic/steric effects. For example, 2-(3,5-dichlorophenyl)benzoic acid exhibits stronger activity than 2-(2,3-dichlorophenyl) derivatives due to optimized hydrophobic interactions .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like bacterial enoyl-ACP reductase. Validate with MD simulations to assess stability .
Q. What methodologies are recommended for developing robust analytical assays for this compound in biological matrices?
Answer:
- LC-MS/MS Quantification : Use a C18 column with a gradient of 0.1% formic acid in acetonitrile/water. Optimize ionization parameters (e.g., ESI-negative mode, capillary voltage −3 kV). Achieve LOQ ≤10 ng/mL .
- Sample Preparation : Protein precipitation with acetonitrile (3:1 v/v) or SPE (C18 cartridges) improves recovery rates (>85%) .
Q. How can mechanistic studies elucidate the compound’s interaction with bacterial targets?
Answer:
- Target Identification : Use thermal shift assays to screen for protein binding (e.g., S. aureus FabI).
- Kinetic Studies : Measure inhibition constants () via fluorescence polarization or surface plasmon resonance (SPR).
- Structural Biology : Co-crystallize the compound with FabI to resolve binding modes, leveraging X-ray data from analogs like diflunisal derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
